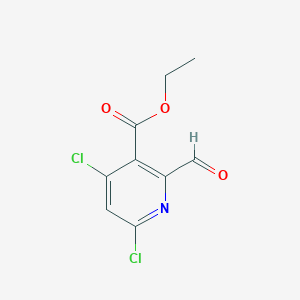

Ethyl 4,6-dichloro-2-formylnicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,6-dichloro-2-formylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO3/c1-2-15-9(14)8-5(10)3-7(11)12-6(8)4-13/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVWKKGDMBBRQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1Cl)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nucleophilic Aromatic Substitution Snar Intermediates:

Nucleophilic attack on the pyridine (B92270) ring, particularly at the chlorine-substituted positions (C4 and C6), is a probable reaction pathway. This type of reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex .

Formation: A nucleophile (Nu⁻) would attack either the C4 or C6 position, leading to the formation of a tetrahedral carbon and delocalization of the negative charge across the pyridine ring and the electron-withdrawing substituents.

Characterization: These intermediates are often highly colored and can sometimes be detected at low temperatures using spectroscopic methods like UV-Vis and NMR spectroscopy. Their transient nature, however, makes them difficult to isolate. The specific spectroscopic signatures would depend on the nucleophile used.

Table 1: Postulated Meisenheimer Complex Intermediates

| Attacked Position | Nucleophile (Nu⁻) | Proposed Intermediate Structure |

|---|---|---|

| C4 | RO⁻ | Anionic σ-complex with nucleophile at C4 |

Intermediates from Reactions at the Formyl Group:

The aldehyde functionality at the C2 position is a primary site for nucleophilic attack.

Tetrahedral Intermediates: Reaction with nucleophiles such as amines, alcohols, or Grignard reagents would initially form a tetrahedral alkoxide intermediate . Subsequent protonation or elimination would lead to the final product. Computational studies on similar acyl substitutions suggest that the stability and lifetime of such tetrahedral intermediates can vary significantly.

Iminium Ion Intermediates: In reactions with secondary amines under acidic conditions, the initial tetrahedral intermediate can eliminate water to form a highly reactive iminium ion . This intermediate is a powerful electrophile and can participate in further reactions.

Acetal/Hemiacetal Formation: In the presence of alcohols and an acid catalyst, a hemiacetal intermediate would form, which could then react further to form a stable acetal .

Table 2: Potential Intermediates from Reactions at the C2-Formyl Group

| Reactant | Catalyst | Proposed Intermediate |

|---|---|---|

| Primary Amine (RNH₂) | Acid/Base | Tetrahedral amino alcohol |

| Secondary Amine (R₂NH) | Acid | Iminium ion |

Challenges in Identification and Characterization

The direct observation and characterization of reaction intermediates are challenging due to their inherent instability and short lifetimes. Advanced techniques are typically required to gain insight into their structure and role in a reaction mechanism:

Low-Temperature Spectroscopy: Performing reactions at very low temperatures can slow down the decomposition of intermediates, allowing for their detection by NMR or IR spectroscopy.

Trapping Experiments: A reactive species can be "trapped" by adding a reagent that rapidly and irreversibly reacts with the intermediate to form a stable, characterizable product.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and predict the structures and energies of potential intermediates and transition states.

Without dedicated mechanistic studies on Ethyl 4,6-dichloro-2-formylnicotinate, the specific nature of its reaction intermediates remains a subject of hypothesis based on the reactivity of analogous compounds. Further experimental and computational research is necessary to definitively identify and characterize these transient species.

Chemical Reactivity and Mechanistic Investigations of Ethyl 4,6 Dichloro 2 Formylnicotinate

Reactivity Profile of the Formyl Group

The formyl group (an aldehyde) attached to the dichloropyridine ring is a key site of reactivity. The carbon atom of this carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity makes it a prime target for attack by various nucleophiles.

Nucleophilic Additions to the Aldehyde Carbonyl

Nucleophilic addition is a characteristic reaction of aldehydes. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol.

The general mechanism involves two main steps:

Nucleophilic Attack: The nucleophile forms a new single bond with the carbonyl carbon.

Protonation: The resulting alkoxide ion is protonated, often by a weak acid or the solvent, to give the final alcohol product.

For Ethyl 4,6-dichloro-2-formylnicotinate, this reaction would transform the formyl group into a hydroxymethyl group substituted with the nucleophile. The reactivity can be influenced by steric hindrance and the electronic effects of the dichloropyridine ring. Strong nucleophiles like Grignard reagents or organolithium compounds, as well as hydride reagents, would be expected to react readily in this fashion.

Table 1: Expected Products from Nucleophilic Addition Reactions

| Nucleophile (Nu:) | Reagent Example | Expected Product Structure (at C2-position) |

|---|---|---|

| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | -CH₂OH |

| Alkyl (R⁻) | Methylmagnesium bromide (CH₃MgBr) | -CH(OH)CH₃ |

Note: This table represents theoretically expected products based on general aldehyde reactivity, not specific experimental results for this compound.

Condensation Reactions and Imine Formation

The mechanism proceeds as follows:

Nucleophilic attack by the primary amine on the aldehyde carbon.

Proton transfer to form a zwitterionic carbinolamine intermediate.

Protonation of the hydroxyl group, converting it into a good leaving group (water).

Elimination of water and formation of the C=N double bond.

In the case of this compound, reaction with a primary amine (R-NH₂) would yield the corresponding N-substituted imine derivative.

Table 2: Representative Imine Formation Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Note: This table illustrates a representative, expected reaction, not a documented experimental outcome.

Redox Chemistry (Oxidation and Reduction) of the Formyl Moiety

The formyl group is readily susceptible to both oxidation and reduction.

Oxidation: Aldehydes can be easily oxidized to carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder agents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Benedict's reagent. Oxidation of this compound would convert the formyl group at the C2 position into a carboxylic acid group, yielding 3-(ethoxycarbonyl)-4,6-dichloropyridine-2-carboxylic acid.

Reduction: The formyl group can be reduced to a primary alcohol (a hydroxymethyl group). Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. Subsequent workup with a proton source yields the alcohol. For this compound, reduction would result in Ethyl 4,6-dichloro-2-(hydroxymethyl)nicotinate.

Transformations Involving the Ester Functionality

The ethyl ester group at the C3 position of the pyridine (B92270) ring is another site for chemical transformation, primarily through nucleophilic acyl substitution.

Hydrolysis to Carboxylic Acids

Ester hydrolysis is the conversion of an ester to its corresponding carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process. The ester is heated with a strong acid in the presence of excess water. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion acts as the nucleophile, attacking the ester carbonyl. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the free carboxylic acid.

Hydrolysis of this compound would yield 4,6-dichloro-2-formylnicotinic acid.

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. To favor the formation of the new ester, the alcohol reactant is typically used in large excess.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water.

Base-Catalyzed Transesterification: An alkoxide corresponding to the new alcohol (e.g., methoxide (B1231860) for conversion to a methyl ester) is used as the nucleophile.

For example, reacting this compound with excess methanol (B129727) under acidic conditions would be expected to produce Mthis compound.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Sodium borohydride |

| Methylmagnesium bromide |

| Sodium cyanide |

| Aniline |

| p-Toluenesulfonic acid (TsOH) |

| Potassium permanganate |

| Chromic acid |

| Tollens' reagent |

| Benedict's reagent |

| 3-(ethoxycarbonyl)-4,6-dichloropyridine-2-carboxylic acid |

| Lithium aluminum hydride |

| Ethyl 4,6-dichloro-2-(hydroxymethyl)nicotinate |

| Sodium hydroxide |

| 4,6-dichloro-2-formylnicotinic acid |

| Methanol |

| Mthis compound |

Amidation and Hydrazinolysis

The presence of both a formyl (aldehyde) and an ester group on the this compound molecule offers distinct pathways for reactions with nitrogen nucleophiles like amines and hydrazines.

Amidation: The reaction with primary or secondary amines can lead to the formation of amides. Typically, the direct conversion of an ester to an amide requires forcing conditions or catalytic activation. mdpi.com The ester at the C-3 position can react with amines, particularly at elevated temperatures, to yield the corresponding N-substituted nicotinamide (B372718) via a nucleophilic acyl substitution mechanism. vanderbilt.edu However, the formyl group at the C-2 position is generally more electrophilic than the ester. Under milder conditions, amines are more likely to react with the formyl group to form an imine (Schiff base) through a nucleophilic addition-elimination pathway. Forcing conditions, such as heating with a large excess of the amine, would favor the less reversible amide formation from the ester. mdpi.com

Hydrazinolysis: Reaction with hydrazine (B178648) (N₂H₄) or its derivatives follows a similar pattern. Hydrazine is a potent nucleophile and will readily attack the highly electrophilic formyl group to form a hydrazone. This reaction is often rapid and occurs under mild conditions. The ester group can also undergo hydrazinolysis to form the corresponding acyl hydrazide. This reaction, a type of nucleophilic acyl substitution, typically requires more stringent conditions, such as heating the ester with hydrazine hydrate. uomustansiriyah.edu.iq Given the higher reactivity of the aldehyde, selective formation of the hydrazone at the C-2 position is expected under controlled, mild conditions, while reaction at both the formyl and ester groups is possible under more forcing conditions.

| Functional Group | Reagent | Product | Reaction Type |

| C2-Formyl | Primary/Secondary Amine | Imine | Nucleophilic Addition-Elimination |

| C3-Ester | Primary/Secondary Amine | Amide | Nucleophilic Acyl Substitution |

| C2-Formyl | Hydrazine | Hydrazone | Nucleophilic Addition-Elimination |

| C3-Ester | Hydrazine | Acyl Hydrazide | Nucleophilic Acyl Substitution |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring of this compound is rendered electron-deficient by the cumulative electron-withdrawing effects of the ring nitrogen atom, the C-2 formyl group, and the C-3 ethyl ester group. This significant activation facilitates nucleophilic aromatic substitution (SNAr), allowing for the displacement of the chlorine atoms at the C-4 and C-6 positions. wikipedia.org

The key challenge in the SNAr reactions of this substrate is controlling which of the two chlorine atoms is displaced. The regioselectivity is dictated by the electronic activation at each position.

C-4 Position: The chlorine atom at the C-4 position is para to the strongly electron-withdrawing ring nitrogen. This geometric arrangement allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate that forms upon nucleophilic attack. stackexchange.com

C-6 Position: The chlorine atom at the C-6 position is ortho to the C-3 ethyl ester group. While also an electron-withdrawing group, its ability to stabilize the intermediate via resonance is significant. Furthermore, its proximity can lead to steric hindrance but may also enable chelation or directed substitution under certain conditions. gu.se

In many reactions involving 2,6-dichloropyridines substituted with an electron-withdrawing group at the 3-position (like an ester), there is often a preference for substitution at the C-6 position (ortho to the substituent). gu.seeurjchem.com However, the powerful activation provided by the para-nitrogen often makes the C-4 position highly reactive as well. stackexchange.com The ultimate regioselectivity is therefore a fine balance of these electronic effects and is highly dependent on the reaction conditions and the nature of the nucleophile. stackexchange.com For instance, in the closely related methyl 2,6-dichloronicotinate, reaction with phenols catalyzed by DABCO occurs exclusively at the C-6 position. eurjchem.com

The outcome of the SNAr reaction can be steered towards a specific regioisomer by carefully selecting the nucleophile and reaction conditions.

Nucleophile Structure: The steric bulk and electronic properties of the nucleophile play a crucial role. Sterically hindered nucleophiles may preferentially attack the less encumbered C-4 position, which is further from the C-2 formyl and C-3 ester groups. stackexchange.com Conversely, some tertiary amines have been shown to exhibit excellent C-2 selectivity in reactions with 2,4-dichloropyrimidines, challenging typical selectivity patterns. acs.orgnih.govresearchgate.net The nucleophilicity of the attacking atom (e.g., oxygen, sulfur, nitrogen) also influences reactivity; softer nucleophiles like thiols often exhibit different reactivity profiles compared to harder nucleophiles like alkoxides. lookchem.com

Reaction Conditions:

Solvent: The choice of solvent can dramatically alter regioselectivity. The Kamlet-Taft solvatochromic parameters (α for hydrogen-bond acidity, β for hydrogen-bond basicity, and π* for polarity/polarizability) are predictive of the reaction outcome. For example, in the SNAr of methyl 2,6-dichloronicotinate, the regioselectivity can be switched from a 16:1 preference for the C-2 (analogous to C-6) isomer in dichloromethane (B109758) to a 2:1 preference for the C-6 (analogous to C-4) isomer in DMSO, a solvent with a high hydrogen-bond basicity (β). gu.seresearchgate.net

Catalyst/Additive: The use of catalysts, such as DABCO (1,4-diazabicyclo[2.2.2]octane), has been shown to promote highly regioselective SNAr reactions, exclusively favoring substitution at the C-6 position of methyl 2,6-dichloronicotinate. eurjchem.com Lewis acids can also be used to activate the pyridine ring, potentially altering the kinetic barriers for attack at each position. bath.ac.uk

| Factor | Influence on Regioselectivity (C-4 vs. C-6) |

| Nucleophile Bulk | Increased bulk may favor attack at the less hindered C-4 position. |

| Solvent H-Bond Basicity (β) | Higher β values (e.g., DMSO) can favor substitution at the C-4 position. gu.seresearchgate.net |

| Catalyst | DABCO has been shown to direct substitution exclusively to the C-6 position in related systems. eurjchem.com |

| Temperature | May influence the kinetic vs. thermodynamic product ratio, although SNAr is often irreversible. |

With multiple electrophilic sites, a key consideration is the chemoselectivity of the nucleophilic attack. A nucleophile can potentially react at the aromatic C-4 or C-6 positions (SNAr) or at the carbonyl carbons of the C-2 formyl or C-3 ester groups (nucleophilic acyl/carbonyl addition/substitution).

This competition is governed by several factors:

Hard and Soft Acid and Base (HSAB) Theory: The carbonyl carbon of the formyl group is a "hard" electrophilic center, while the aromatic carbons bearing the chlorine atoms are "softer." Hard nucleophiles (e.g., alkoxides, hydroxide) will have a greater tendency to attack the hard formyl carbon, leading to addition products. Softer nucleophiles (e.g., thiolates) will preferentially attack the softer ring carbons, favoring the SNAr pathway. researchgate.net

Reversibility: Nucleophilic addition to the formyl group is often reversible, whereas SNAr is typically irreversible due to the expulsion of a stable chloride ion. Under thermodynamic control, the irreversible SNAr product may be favored even if the initial attack at the carbonyl is kinetically faster.

Activation: The pyridine ring is highly activated towards SNAr, making this pathway kinetically competitive. The rate of SNAr on activated systems can be very high, potentially outcompeting reactions at less reactive ester groups. masterorganicchemistry.com

In practice, SNAr reactions are often performed with amine or thiolate nucleophiles, which tend to favor substitution on the aromatic ring over reaction with the ester group. The more reactive formyl group remains the primary site for competing reactions, especially with hard, basic nucleophiles.

Elucidation of Reaction Mechanisms

The SNAr reaction of this compound is expected to proceed via the classical two-step addition-elimination mechanism. researchgate.net

Step 1 (Addition): The nucleophile attacks one of the chlorine-bearing carbons (C-4 or C-6) to form a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex.

Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the chloride leaving group from the Meisenheimer complex.

Kinetic studies are essential to confirm this mechanism and identify the rate-determining step (RDS). researchgate.net For most SNAr reactions on highly activated substrates, the first step—the nucleophilic attack and formation of the Meisenheimer complex—is the slow, rate-determining step. wikipedia.orgmasterorganicchemistry.com This is because the high degree of electron withdrawal from the substituents effectively stabilizes the anionic intermediate, lowering the activation energy for its formation but also increasing the barrier for the subsequent elimination of the leaving group. nih.gov

Rate = k [Substrate] [Nucleophile]

The observation of this rate law provides strong evidence that both the substrate and the nucleophile are involved in the rate-determining step, which is consistent with the nucleophilic addition being the RDS. researchgate.net Further mechanistic insight can be gained by calculating activation parameters (ΔH‡ and ΔS‡). A large, negative entropy of activation (ΔS‡) would be expected, as two reactant molecules combine to form a more ordered transition state, which is characteristic of the associative mechanism of SNAr. researchgate.net While some SNAr reactions have been shown to proceed through a concerted (cSNAr) or borderline mechanism, the presence of strong activating groups on this substrate makes the stepwise pathway with a distinct Meisenheimer intermediate the most probable route. rsc.orgnih.gov

Strategic Applications of Ethyl 4,6 Dichloro 2 Formylnicotinate in Complex Molecule Synthesis

Versatile Building Block in Pyridine (B92270) and Pyridazine Chemistry

The chemical reactivity of Ethyl 4,6-dichloro-2-formylnicotinate is dominated by the electrophilic nature of its pyridine core, enhanced by the electron-withdrawing chloro and ester substituents, and the reactivity of the aldehyde function. The chlorine atoms at the 4- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr), while the formyl group at the 2-position is a key handle for condensation and derivatization reactions.

The title compound is an ideal scaffold for generating libraries of substituted pyridine derivatives. The two chlorine atoms can be selectively or sequentially displaced by a variety of nucleophiles. For instance, reactions with amines, alcohols, and thiols can introduce diverse functional groups at the 4- and 6-positions. Concurrently, the formyl group can be transformed through various classical aldehyde reactions, including oxidation to a carboxylic acid, reduction to an alcohol or a methyl group, or condensation with active methylene (B1212753) compounds (e.g., Knoevenagel condensation) and amines (reductive amination). This multi-faceted reactivity allows for the systematic modification of the pyridine core, leading to a broad range of novel structures. organic-chemistry.orgresearchgate.net

Table 1: Potential Transformations of this compound

| Position | Reagent/Reaction Type | Resulting Functional Group |

|---|---|---|

| C4/C6 | Amines (R-NH₂) / SNAr | Amino (-NHR) |

| C4/C6 | Alkoxides (R-O⁻) / SNAr | Ether (-OR) |

| C4/C6 | Thiolates (R-S⁻) / SNAr | Thioether (-SR) |

| C2 | NaBH₄ / Reduction | Hydroxymethyl (-CH₂OH) |

| C2 | Wolff-Kishner (H₂NNH₂/KOH) | Methyl (-CH₃) |

| C2 | Malononitrile (B47326) / Knoevenagel | Dicyanovinyl (-(CH)=C(CN)₂) |

The strategic arrangement of reactive sites in this compound makes it a valuable precursor for synthesizing annulated (fused-ring) heterocyclic systems. The formyl group and an adjacent chloro atom can participate in condensation-cyclization reactions with binucleophilic reagents to construct new rings fused to the pyridine core.

Quinazoline Derivatives: Reaction with 1,2-diaminoarenes or other 1,3-dinucleophiles could lead to the formation of fused pyrimidine (B1678525) rings, resulting in structures analogous to quinazolines. nih.govresearchgate.netderpharmachemica.com The reaction would likely proceed via initial condensation of one amino group with the formyl group, followed by an intramolecular nucleophilic attack by the second amino group, displacing the chlorine atom at the 4-position to close the ring.

Quinoline (B57606) Derivatives: The compound can be utilized in reactions like the Friedländer annulation for quinoline synthesis. nih.gov In a typical Friedländer synthesis, an o-aminoaryl aldehyde or ketone reacts with a compound containing an α-methylene group. Here, the 2-formyl-3-aminopyridine derivative (obtained by substituting the C4-chloro with an amino group) could react with a ketone to build a new fused ring, forming aza-quinoline structures.

Synthesis of Functionalized Nicotinates and Related Analogues

The title compound serves as a starting material for other important nicotinic acid derivatives through the selective modification of its functional groups.

The synthesis of Ethyl 4-chloro-2-formylnicotinate from its dichloro counterpart represents a strategic modification to create a different building block with altered reactivity. This transformation requires the regioselective removal or replacement of the chlorine atom at the 6-position while preserving the one at the 4-position. Such selective dehalogenation can often be achieved through controlled catalytic hydrogenation, where specific catalysts and conditions can favor the removal of one halogen over another based on the electronic and steric environment. mdpi.comresearchgate.net Achieving this selectivity allows for the synthesis of molecules where further substitution is directed exclusively to the C6 position, expanding the range of possible derivatives.

The conversion of the formyl group to a methyl group yields Ethyl 4,6-dichloro-2-methylnicotinate, a related but distinct chemical intermediate. chemspider.com This transformation is a standard procedure in organic synthesis and can be accomplished through several well-established methods:

Wolff-Kishner Reduction: Involves the formation of a hydrazone by reacting the aldehyde with hydrazine (B178648), followed by heating with a strong base (like potassium hydroxide) to reduce the carbonyl to a methylene group.

Clemmensen Reduction: Utilizes amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid to directly reduce the aldehyde.

This conversion alters the electronic properties and steric profile of the molecule, making the resulting methylnicotinate derivative suitable for different synthetic pathways where an aldehyde's reactivity is not desired. ijsrst.com

Utility in Multicomponent Reactions (MCRs) and Cascade Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. mdpi.commdpi.com The structure of this compound, with its aldehyde functionality and multiple electrophilic sites, makes it an excellent candidate for designing novel MCRs and cascade reactions. nih.govresearchgate.net

For example, it can act as the aldehyde component in reactions like the Hantzsch pyridine synthesis or the Biginelli reaction to create complex dihydropyridine (B1217469) or dihydropyrimidinone-fused systems. A potential three-component reaction could involve this compound, an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and a C-H acid or an amine. Such a reaction would proceed through a cascade of condensation and cyclization steps, rapidly building molecular complexity from simple starting materials. The presence of the chloro-substituents on the final product offers further opportunities for post-MCR modifications.

Table 2: Potential Multicomponent Reaction Involving this compound

| MCR Type | Component 1 | Component 2 | Component 3 | Potential Product Class |

|---|---|---|---|---|

| Hantzsch-like | This compound | β-Ketoester (e.g., Ethyl acetoacetate) | Ammonia/Ammonium acetate | Dihydropyridine derivatives |

| Biginelli-like | This compound | β-Dicarbonyl compound | Urea or Thiourea | Dihydropyrimidinone/-thione derivatives |

Absence of Documented Applications in Chiral Synthesis for this compound

Despite a thorough review of available scientific literature, there is currently no specific documented role for this compound in chiral synthesis and stereocontrol methodologies.

While the broader class of functionalized pyridine derivatives is of significant interest in medicinal chemistry and the development of complex molecules, specific applications of this compound in asymmetric synthesis are not reported in peer-reviewed journals or patents. General strategies for achieving stereoselectivity in reactions involving pyridine derivatives often rely on the use of chiral auxiliaries, catalysts, or reagents to influence the stereochemical outcome of a reaction. However, no examples detailing the application of these methods directly to this compound have been identified.

The inherent functionalities of this compound, namely the aldehyde, the ester, and the dichlorinated pyridine ring, present potential sites for chemical modification. In theory, the aldehyde group could undergo a variety of asymmetric transformations, such as:

Asymmetric Alkylation/Arylation: The addition of organometallic reagents in the presence of a chiral ligand could, in principle, lead to the formation of chiral secondary alcohols.

Asymmetric Reduction: The use of chiral reducing agents or catalytic asymmetric hydrogenation could convert the formyl group into a chiral hydroxymethyl group.

Asymmetric Ene Reactions or Aldol Additions: The aldehyde could potentially act as an electrophile in reactions with prochiral nucleophiles, with stereocontrol exerted by a chiral Lewis acid.

Similarly, the ester or the chloro-substituents could be targets for stereoselective reactions. However, it must be emphasized that these are hypothetical applications based on general principles of asymmetric synthesis. There is no published research to substantiate that this compound has been successfully or even unsuccessfully employed in any of these or other stereocontrol methodologies.

The absence of such data in the scientific record suggests that this particular compound may not be a common substrate or intermediate for chiral synthesis, or that any such research is proprietary and not publicly disclosed. Therefore, a data table of detailed research findings on its role in chiral synthesis and stereocontrol cannot be constructed at this time.

Spectroscopic and Structural Characterization of Ethyl 4,6 Dichloro 2 Formylnicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. By observing the magnetic behavior of ¹H (proton) and ¹³C nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy would be expected to reveal distinct signals for each unique proton in the Ethyl 4,6-dichloro-2-formylnicotinate molecule. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The aromatic region would show a singlet for the proton at the 5-position of the pyridine (B92270) ring. The formyl proton (-CHO) would also appear as a distinct singlet, typically at a significantly downfield chemical shift due to the deshielding effect of the carbonyl group.

¹³C NMR Spectroscopy provides information on the carbon skeleton. Each unique carbon atom in the molecule would give a separate resonance. The spectrum would be expected to show signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, the formyl carbonyl carbon, and the six distinct carbons of the dichloropyridine ring. The chemical shifts of the ring carbons are influenced by the electronegative chlorine and nitrogen atoms, as well as the electron-withdrawing ester and formyl substituents.

Predicted NMR Data for this compound

| ¹H NMR (Proton) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aldehyde Proton | ~10.1 | Singlet | 1H | -CHO |

| Aromatic Proton | ~7.8 | Singlet | 1H | Pyridine H-5 |

| Methylene Protons | ~4.5 | Quartet | 2H | -OCH₂CH₃ |

| Methyl Protons | ~1.4 | Triplet | 3H | -OCH₂CH₃ |

| ¹³C NMR (Carbon) | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aldehyde Carbonyl | ~190 | -CHO |

| Ester Carbonyl | ~164 | -COOCH₂CH₃ |

| Pyridine C2 | ~155 | C-CHO |

| Pyridine C4 | ~153 | C-Cl |

| Pyridine C6 | ~150 | C-Cl |

| Pyridine C3 | ~138 | C-COOEt |

| Pyridine C5 | ~125 | C-H |

| Methylene Carbon | ~63 | -OCH₂CH₃ |

| Methyl Carbon | ~14 | -OCH₂CH₃ |

| Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places).

For this compound (C₉H₇Cl₂NO₃), HRMS would confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of two chlorine atoms would also generate a characteristic isotopic pattern in the mass spectrum, with peaks at M, M+2, and M+4, having a distinctive intensity ratio (approximately 9:6:1), providing further confirmation of the compound's composition.

Predicted HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₇Cl₂NO₃ |

| Calculated Monoisotopic Mass | 246.9752 |

| Ionization Mode (example) | Electrospray Ionization (ESI+) |

| Expected Ion | [M+H]⁺ |

| Expected m/z | 247.9825 |

| Note: The calculated mass is for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The experimental value would be compared to this theoretical mass. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). Different functional groups absorb IR radiation at characteristic frequencies.

The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the carbonyl groups of the ester and the aldehyde. The C=O stretching vibration of the ester would typically appear in the range of 1735-1750 cm⁻¹, while the aldehyde C=O stretch would be found around 1720-1740 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the alkyl and aromatic parts of the molecule, C-O stretching for the ester, and C-Cl stretching vibrations.

Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2900-3000 | C-H Stretch | Ethyl Group |

| 2720-2820 | C-H Stretch | Aldehyde |

| 1735-1750 | C=O Stretch | Ester |

| 1720-1740 | C=O Stretch | Aldehyde |

| 1550-1600 | C=N, C=C Stretch | Pyridine Ring |

| 1100-1300 | C-O Stretch | Ester |

| 700-850 | C-Cl Stretch | Chloro-aromatic |

| Note: These are characteristic ranges and the exact peak positions can be influenced by the molecular structure and sample state. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings and double bonds.

This compound, containing a substituted pyridine ring conjugated with carbonyl groups, is expected to exhibit absorption bands in the UV region. The spectrum would likely show π → π* transitions associated with the aromatic system and n → π* transitions associated with the carbonyl groups of the ester and aldehyde functions. The exact position of the absorption maxima (λ_max) and the molar absorptivity would be determined by the specific electronic structure of the molecule.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms in the molecule, as well as how the molecules are arranged in the crystal lattice. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions in the solid state. To date, no public crystal structure data for this compound has been found in scientific databases.

Chromatographic Techniques for Purity Assessment and Separation (HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of a compound and for its separation from mixtures.

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a silica (B1680970) column) and a mobile phase (a solvent). A pure sample of this compound would ideally show a single sharp peak in its HPLC chromatogram, and the retention time would be characteristic of the compound under specific conditions (column, mobile phase, flow rate).

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This allows for the confirmation of the molecular weight of the compound corresponding to the chromatographic peak, providing a high degree of confidence in its identity and purity.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller stationary phase particles, resulting in higher resolution, faster analysis times, and improved sensitivity. It is a powerful tool for high-throughput purity analysis.

These techniques are fundamental in synthetic chemistry for monitoring reaction progress and for verifying the purity of the final isolated product.

Theoretical and Computational Chemistry Studies on Ethyl 4,6 Dichloro 2 Formylnicotinate

Electronic Structure and Reactivity Predictions

To understand the electronic structure and predict the reactivity of Ethyl 4,6-dichloro-2-formylnicotinate, researchers would typically employ a variety of computational methods.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are fundamental tools in quantum chemistry for investigating the electronic properties of molecules. researchgate.netmdpi.com DFT methods calculate the electronic structure based on the electron density, offering a balance between accuracy and computational cost. Ab initio methods, on the other hand, are based on first principles without the use of experimental parameters, often providing highly accurate results. For a molecule like this compound, these calculations would provide insights into its geometry, stability, and electronic characteristics.

Analysis of Molecular Orbitals, Frontier Orbitals, and Electrostatic Potentials

The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy and shape of these frontier orbitals indicate the molecule's ability to donate or accept electrons.

The molecular electrostatic potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecular surface. researchgate.netyoutube.comscispace.com Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, an MEP map would highlight the reactive sites, such as the electron-deficient carbonyl carbon of the formyl and ester groups and the electron-rich regions around the nitrogen and oxygen atoms.

Interactive Data Table: Hypothetical Frontier Orbital Energies

Below is a hypothetical data table illustrating the kind of information that would be generated from DFT calculations for this compound. Note: These values are purely illustrative and not based on actual calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Prediction of Reactivity Indices and Preferred Sites for Attack

Global and local reactivity descriptors, derived from conceptual DFT, can be used to quantify and predict the reactivity of a molecule. Indices such as chemical potential, hardness, softness, and the Fukui function help in identifying the most probable sites for electrophilic, nucleophilic, and radical attacks. For this compound, these indices would pinpoint which of the atoms in the pyridine (B92270) ring or the substituent groups are most reactive.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Mapping Potential Energy Surfaces (PES)

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. researchgate.netresearchgate.net By mapping the PES for a reaction involving this compound, chemists can identify the reactants, products, intermediates, and transition states. This provides a detailed picture of the reaction pathway.

Characterization of Transition States and Activation Barriers

Transition state theory is a cornerstone of chemical kinetics. Locating and characterizing the transition state on the PES is essential for understanding the rate of a reaction. The energy difference between the reactants and the transition state defines the activation barrier, which is a key factor in determining the reaction kinetics. For reactions of this compound, computational methods could be used to calculate these activation barriers, thereby predicting the feasibility and rate of different reaction pathways.

Interactive Data Table: Hypothetical Activation Barriers for a Reaction

This hypothetical table shows the type of data that would be generated from studies on the reaction mechanisms of this compound. Note: These values are purely illustrative and not based on actual calculations.

| Reaction Step | Transition State | Activation Barrier (kcal/mol) |

| Nucleophilic attack on formyl group | TS1 | 15.2 |

| Proton transfer | TS2 | 8.5 |

Application of Bond Evolution Theory (BET) for Mechanistic Insights

Bond Evolution Theory (BET) is a powerful quantum chemical method used to elucidate the mechanisms of chemical reactions by analyzing the changes in electron density along a reaction coordinate. The application of BET to the reactions of this compound could provide a detailed understanding of bond-forming and bond-breaking processes, transition states, and the electronic factors governing its reactivity.

For instance, in a hypothetical reaction involving the formyl group, BET analysis would partition the reaction progress into distinct phases corresponding to key chemical events. This would allow for a precise characterization of the sequence of electronic rearrangements.

Detailed Research Findings:

While specific BET studies on this compound are not available in the current literature, the theoretical application of this method would involve the following steps:

Reaction Coordinate Mapping: Defining the reaction pathway for a process of interest, such as a nucleophilic addition to the formyl group.

Topological Analysis: Using Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density at each point along the reaction coordinate.

Catastrophe Theory: Identifying the points where the topology of the electron density changes, which correspond to bond formation or cleavage.

The insights gained from such a study would be invaluable for understanding the intrinsic reactivity of the molecule and for designing new synthetic methodologies.

| Reaction Step | BET Phase | Description of Electronic Events |

| 1 | Structural Stability | Reactants approach each other without significant electronic change. |

| 2 | Cusp Catastrophe | Initial electronic perturbation leading to the transition state. |

| 3 | Bond Formation/Cleavage | Significant electron density reorganization, formation of new bonds. |

| 4 | Structural Stability | Products are formed, and the system reaches a new stable state. |

Conformational Analysis and Molecular Dynamics (MD) Simulations

The three-dimensional structure of a molecule is crucial for its reactivity and interactions with other molecules. Conformational analysis aims to identify the stable arrangements of atoms in a molecule, while molecular dynamics (MD) simulations provide a dynamic picture of its behavior over time. nih.gov

For this compound, the presence of the flexible ethyl ester and formyl groups suggests the possibility of multiple low-energy conformations. Understanding the conformational landscape is essential for predicting its chemical behavior.

Detailed Research Findings:

A computational study of this compound would likely involve a combination of quantum mechanics (QM) and molecular mechanics (MM) methods.

Conformational Search: A systematic search for low-energy conformers would be performed using MM force fields, followed by geometry optimization of the most promising candidates at a higher level of theory (e.g., Density Functional Theory).

MD Simulations: MD simulations in different solvents would reveal the dynamic behavior of the molecule, including the timescale of conformational changes and the influence of the environment on its structure. nih.gov This can be particularly insightful for understanding how the molecule might behave in a reaction medium. nih.gov

| Parameter | Description | Potential Finding for this compound |

| Dihedral Angle (C2-C(O)-O-Et) | Rotation around the ester bond | Identification of preferred orientations of the ethyl group. |

| Dihedral Angle (N1-C2-C(formyl)-O) | Rotation of the formyl group | Determination of the orientation of the aldehyde relative to the pyridine ring. |

| Solvent Effects | Influence of solvent polarity | Changes in conformational preferences in polar vs. non-polar solvents. nih.gov |

Cheminformatics and Machine Learning Approaches for Structure-Reactivity Relationships

Cheminformatics and machine learning are increasingly used to predict the properties and reactivity of chemical compounds based on their structure. nih.govnih.gov These approaches leverage large datasets to build predictive models, which can accelerate the discovery of new molecules with desired characteristics.

For this compound, these methods could be employed to predict a range of properties, from its physicochemical characteristics to its potential biological activity or reactivity in specific chemical transformations.

Detailed Research Findings:

Building a machine learning model for structure-reactivity relationships of nicotinic acid derivatives would typically involve the following workflow:

Data Collection: Assembling a dataset of related compounds with known experimental data (e.g., reaction yields, biological activity).

Descriptor Calculation: Representing each molecule by a set of numerical descriptors that capture its structural and electronic features.

Model Training: Using machine learning algorithms (e.g., random forests, neural networks) to learn the relationship between the descriptors and the target property. nih.gov

Prediction: Applying the trained model to predict the properties of new compounds, such as this compound.

| Property | Relevant Descriptors | Machine Learning Model | Potential Application |

| Reactivity of Formyl Group | Electronic descriptors (e.g., partial charges), Steric descriptors | Quantitative Structure-Reactivity Relationship (QSRR) | Predicting the outcome of nucleophilic addition reactions. |

| Solubility | Topological Polar Surface Area (TPSA), LogP | Regression models | Estimating solubility in various solvents for reaction optimization. |

| Biological Activity | Molecular fingerprints, 3D shape descriptors | Classification models | Screening for potential interactions with biological targets. |

Derivatives and Analogues of Ethyl 4,6 Dichloro 2 Formylnicotinate: Synthesis and Reactivity

Comparative Reactivity Studies of Analogues

The synthesis of a diverse library of analogues enables systematic studies of their comparative reactivity. These studies provide insight into how different substituents modulate the chemical properties of the pyridine (B92270) ring.

The reactivity of the ethyl 4,6-dichloro-2-formylnicotinate scaffold is governed by the interplay of electronic and steric effects. The pyridine ring nitrogen, along with the electron-withdrawing formyl, ester, and chloro groups, renders the aromatic ring highly electron-deficient. This electronic state is a primary driver for the feasibility of nucleophilic aromatic substitution at the C4 and C6 positions.

Electronic Effects : Modifying the ester group to a more strongly electron-withdrawing group (e.g., a trifluoroethyl ester) would further decrease the electron density of the ring, thereby increasing the rate of SNAr reactions. Conversely, converting the formyl group to a less electron-withdrawing group like a hydroxymethyl group would decrease the ring's electrophilicity.

Steric Effects : The size of the substituents plays a critical role. For instance, replacing the ethyl ester with a bulkier tert-butyl ester could sterically hinder the approach of nucleophiles to the adjacent C2-formyl group or the C4-chloro position. Similarly, in SNAr reactions, bulky nucleophiles may show a preference for the less sterically encumbered C6 position over the C4 position, which is situated between two other substituents.

Chemoselectivity and regioselectivity are paramount in the reactions of multifunctional molecules like this compound and its derivatives.

Chemoselectivity : The molecule possesses several electrophilic sites: the formyl carbon, the ester carbonyl carbon, and the C4 and C6 carbons. The reaction outcome depends on the nature of the attacking reagent. For example, hydride reagents like sodium borohydride (B1222165) will selectively reduce the aldehyde over the less reactive ester. Hard nucleophiles (e.g., Grignard reagents) may preferentially attack the highly electrophilic formyl carbon, while softer nucleophiles (e.g., thiols) are more likely to engage in SNAr at the C4 or C6 positions.

Regioselectivity : In nucleophilic aromatic substitution reactions, the C4 and C6 positions exhibit different reactivities. The C4 position is para to the strongly electron-withdrawing formyl group and ortho to the ester group, while the C6 position is ortho to the ring nitrogen. Generally, the C4 position is more activated towards nucleophilic attack due to superior resonance stabilization of the Meisenheimer intermediate involving the C2-formyl group. Therefore, monosubstitution reactions often occur preferentially at the C4 position. Studies on analogous systems like 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) show that anilines and secondary aliphatic amines selectively displace the C4 chloride. researchgate.net This trend is a valuable predictive tool for the synthesis of selectively functionalized derivatives.

Table 3: Regioselectivity in SNAr Reactions

| Nucleophile Type | Predicted Major Monosubstitution Product | Rationale |

|---|---|---|

| Amines (e.g., R₂NH) | Ethyl 6-chloro-2-formyl-4-(dialkylamino)nicotinate | Higher electronic activation at C4 by C2-formyl group. |

| Alkoxides (e.g., R'O⁻) | Ethyl 4-alkoxy-6-chloro-2-formylnicotinate | Higher electronic activation at C4. |

| Thiolates (e.g., R'S⁻) | Ethyl 6-chloro-2-formyl-4-(alkylthio)nicotinate | Higher electronic activation at C4. |

This table is interactive. Users can sort and filter the data.

Formation of More Complex Heterocyclic Frameworks from Analogues

The construction of intricate molecular architectures from analogues of this compound hinges on the strategic manipulation of its key functional groups. The formyl group at the 2-position, the chloro substituents at the 4- and 6-positions, and the ester moiety at the 3-position offer multiple avenues for cyclization reactions, leading to the formation of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines.

Synthesis of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine (B1209978) scaffold is a prominent structural motif in medicinal chemistry, exhibiting a broad spectrum of biological activities. rsc.orgnih.govnih.gov The synthesis of these fused systems from analogues of this compound typically involves the initial transformation of the 2-formyl and 3-ester groups into a reactive ortho-amino-carboxamide or ortho-amino-nitrile functionality. This intermediate can then undergo cyclization to form the fused pyrimidine (B1678525) ring.

A common strategy involves the reaction of a 2-amino-nicotinamide or 2-amino-nicotinonitrile derivative with various one-carbon synthons. For instance, treatment of a 2-aminonicotinamide analogue with an acid chloride can lead to an acylation reaction, followed by intramolecular cyclization to yield the corresponding pyrido[2,3-d]pyrimidin-4(3H)-one. researchgate.net

A plausible synthetic route starting from an analogue of this compound could involve the following conceptual steps:

Transformation of the Formyl Group: The 2-formyl group can be converted into an oxime, which upon reduction, would yield an aminomethyl group. Alternatively, reductive amination could directly provide a substituted aminomethyl group.

Formation of the Amide/Nitrile: The ethyl ester at the 3-position can be readily converted to a carboxamide through aminolysis.

Cyclization: The resulting ortho-substituted aminopyridine derivative can then be cyclized. For example, a 2-(aminomethyl)-nicotinamide could potentially cyclize upon treatment with a suitable dehydrating agent.

Synthesis of Thieno[2,3-b]pyridines

The thieno[2,3-b]pyridine (B153569) core is another important heterocyclic framework found in numerous biologically active compounds. nih.gov The synthesis of these compounds from analogues of this compound can be envisioned through pathways that construct the thiophene (B33073) ring onto the pyridine scaffold.

A key strategy for the synthesis of thieno[2,3-b]pyridines involves the reaction of a 2-chloro-3-cyanopyridine (B134404) derivative with a sulfur-containing nucleophile, such as an α-mercapto ketone or ester. This is typically followed by an intramolecular cyclization. This approach, known as the Gewald reaction or a related Thorpe-Ziegler type cyclization, is a powerful tool for the construction of thiophene rings. researchgate.net

A hypothetical route from an analogue of this compound to a thieno[2,3-b]pyridine could proceed as follows:

Conversion to a 3-Cyano Group: The 3-ethoxycarbonyl group can be converted to a carboxamide, which can then be dehydrated to a nitrile (cyano) group.

Reaction with a Sulfur Nucleophile: The chloro group at the 2-position (or a more reactive group introduced at this position) can be displaced by a sulfur nucleophile. For instance, reaction with ethyl thioglycolate would introduce the necessary carbon and sulfur atoms for the thiophene ring.

Intramolecular Cyclization: The resulting intermediate would then undergo an intramolecular cyclization, typically base-catalyzed, to form the fused thieno[2,3-b]pyridine ring system.

The literature provides numerous examples of the synthesis of thieno[2,3-b]pyridines from 2-chloronicotinonitriles and related precursors. researchgate.netnih.gov For instance, the reaction of 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile with various reagents can lead to the formation of thieno[2,3-b]pyridine derivatives. nih.gov These examples underscore the feasibility of utilizing the chloro and cyano functionalities on a pyridine ring to construct the fused thiophene ring.

The following table summarizes the key heterocyclic frameworks and the conceptual synthetic strategies from analogues of this compound.

| Target Heterocyclic Framework | Key Precursor Functionality | Conceptual Synthetic Strategy |

| Pyrido[2,3-d]pyrimidine | 2-Amino-3-carboxamide/nitrile | 1. Transformation of the 2-formyl and 3-ester groups. 2. Cyclization with a one-carbon synthon. |

| Thieno[2,3-b]pyridine | 2-Chloro-3-cyano | 1. Conversion of the 3-ester to a cyano group. 2. Reaction with a sulfur nucleophile. 3. Intramolecular cyclization. |

Future Research Directions and Emerging Paradigms in Nicotinate Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

Exploration of Photocatalytic and Electrocatalytic Transformations

There is no available literature describing the use of Ethyl 4,6-dichloro-2-formylnicotinate as a substrate or catalyst in photocatalytic or electrocatalytic reactions. The reactivity of the aldehyde and the dichlorinated pyridine (B92270) core could theoretically be explored under such conditions, but no studies have been published.

Integration with Flow Chemistry and Automated Synthesis Platforms

No publications were found that describe the integration of the synthesis or derivatization of this compound into flow chemistry setups or automated synthesis platforms. While its synthesis could potentially be adapted to continuous flow processes for improved safety and efficiency, no specific protocols have been reported.

Advanced Applications in Material Science and Supramolecular Chemistry (focused on synthetic utility)

There is a lack of research on the application of this compound as a building block in material science or for the construction of supramolecular assemblies. Its functional groups offer potential for incorporation into polymers or coordination complexes, but these possibilities have not been explored in the available literature.

Computational Design and Virtual Screening for Novel Nicotinate-based Building Blocks

No computational studies or virtual screening campaigns specifically involving this compound as a core scaffold for the design of new building blocks were identified.

Q & A

Q. What are the established synthetic routes for Ethyl 4,6-dichloro-2-formylnicotinate, and what are their respective yields under optimized conditions?

- Methodological Answer : The synthesis typically involves sequential chlorination and formylation of nicotinic acid derivatives. A common route starts with ethyl nicotinate, which undergoes chlorination at the 4- and 6-positions using POCl₃ or SOCl₂ under reflux conditions. Subsequent Vilsmeier-Haack formylation introduces the formyl group at the 2-position. Optimization of reaction parameters (e.g., solvent choice, temperature, and catalyst) is critical: dimethylformamide (DMF) as a solvent with potassium carbonate as a base yields ~65–75% purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves yields to >90% .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires multi-technique analysis:

- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., density functional theory, DFT). Key peaks include the formyl proton (~10.2 ppm, singlet) and aromatic protons (δ 8.5–9.0 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 264.995 (calculated for C₉H₆Cl₂NO₃).

- X-ray Crystallography : For crystalline derivatives, SHELX software can refine crystal structures, verifying bond lengths and angles .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. To resolve:

- Solvent Correction : Use polarizable continuum models (PCM) in DFT calculations to account for solvent dielectric constants .

- Dynamic NMR : Perform variable-temperature NMR to detect rotameric equilibria affecting peak splitting.

- Benchmarking : Cross-validate computational methods (e.g., B3LYP/6-311+G(d,p)) against crystallographic data to ensure accuracy .

Q. How can density functional theory (DFT) be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : DFT studies (e.g., using Gaussian or ORCA software) can model reaction pathways:

- Transition State Analysis : Calculate activation energies for chlorine substitution at the 4- or 6-position. The formyl group’s electron-withdrawing effect lowers activation barriers at the 2-position.

- Fukui Indices : Identify nucleophilic/electrophilic sites. The 4-Cl and 6-Cl atoms exhibit higher electrophilicity, making them prone to substitution .

Q. What experimental design considerations are critical when evaluating the biological activity of derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Cl with F or altering the ester group) and assay against target enzymes (e.g., kinases).

- Dose-Response Studies : Use in vitro assays (e.g., IC₅₀ determination) with positive/negative controls to minimize false positives.

- Metabolic Stability : Assess hepatic microsomal stability to identify labile functional groups (e.g., ester hydrolysis) .

Q. How can X-ray crystallography be optimized for determining the crystal structure of this compound derivatives?

- Methodological Answer :

- Crystal Growth : Use slow evaporation in a 1:1 ethanol/dichloromethane mixture at 4°C to obtain single crystals.

- Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation or a rotating anode source.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Validate with R-factors (<5%) and electron density maps .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activities of this compound analogs?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line, incubation time).

- Meta-Analysis : Pool data from multiple studies (see Table 4 in ) and apply statistical tests (e.g., ANOVA) to identify outliers.

- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to confirm target binding modes and rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.